![molecular formula C22H20N4O2S2 B11620705 9-methyl-2-[(4-methylbenzyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620705.png)
9-methyl-2-[(4-methylbenzyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
9-methyl-2-[(4-methylbenzyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-[(4-methylbenzyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazolidinone Moiety: This can be achieved through a condensation reaction between a thioamide and a carbonyl compound.
Attachment of the Methylbenzylamino Group: This step typically involves nucleophilic substitution reactions, where the amino group is introduced using a suitable amine source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings and the amino group can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 9-methyl-2-[(4-methylbenzyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-methyl-2-[(4-methylphenyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- 9-methyl-2-[(4-chlorobenzyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The uniqueness of 9-methyl-2-[(4-methylbenzyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 9-methyl-2-[(4-methylbenzyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C28H24N4O2S
- Molecular Weight : Approximately 520.58 g/mol
Structural Features
The compound features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its biological activity. The presence of a thiazolidinone moiety contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various cellular processes. The unique structural features allow it to bind effectively, modulating their activity and leading to various therapeutic effects, including:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : It may modulate inflammatory pathways through enzyme inhibition.
Antitumor Activity
A study evaluated the antitumor effects of the compound against several cancer cell lines. The results indicated significant cytotoxicity with varying IC50 values across different cell types:
Cell Line | IC50 (μM) |
---|---|
EKVX (Lung Cancer) | 1.7 |
RPMI-8226 (Leukemia) | 21.5 |
OVCAR-4 (Ovarian Cancer) | 25.9 |
PC-3 (Prostate Cancer) | 28.7 |
CAKI-1 (Renal Cancer) | 15.9 |
MDA-MB-435 (Breast Cancer) | 27.9 |
T-47D (Breast Cancer) | 15.1 |
These findings suggest that the compound may have broad-spectrum antitumor activity, making it a candidate for further development in cancer therapy .
Anti-inflammatory Studies
Research has also focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Interaction Studies
Interaction studies have shown that this compound can effectively bind to various biological targets, including kinases involved in signaling pathways critical for cell growth and survival. The modulation of these targets can lead to significant therapeutic effects .
Synthesis Methods
The synthesis of This compound involves several key steps:
- Formation of the Pyrido[1,2-a]pyrimidinone Core : This is typically achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thiazolidinone Moiety : This step involves the reaction of thiazolidinone derivatives with the pyrido core.
- Final Functionalization : The addition of the methylbenzyl group is performed through amination reactions.
These synthetic routes are crucial for enhancing the biological properties or synthesizing derivatives with improved efficacy .
Properties
Molecular Formula |
C22H20N4O2S2 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[[9-methyl-2-[(4-methylphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20N4O2S2/c1-13-6-8-15(9-7-13)12-23-18-16(11-17-21(28)25(3)22(29)30-17)20(27)26-10-4-5-14(2)19(26)24-18/h4-11,23H,12H2,1-3H3/b17-11- |
InChI Key |
SNUWYRMKGZFKJW-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C |
Origin of Product |
United States |
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